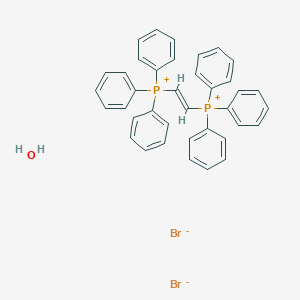
1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate can be synthesized through the reaction of triphenylphosphine with 1,2-dibromoethane under specific conditions. The reaction typically involves the use of a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphine oxides, while substitution reactions can produce a range of substituted phosphonium compounds .
Applications De Recherche Scientifique
1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in studies involving cellular processes and molecular interactions.
Industry: It finds use in the development of new materials and in the optimization of industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular function and activity . Its effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their behavior and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A related compound used in similar applications but with different reactivity and properties.
1,2-Dibromoethane: A precursor in the synthesis of 1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate.
Phosphonium Salts: A broader class of compounds with varying structures and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and to interact with various molecular targets. Its hygroscopic nature and stability under different conditions also contribute to its distinctiveness .
Propriétés
IUPAC Name |
triphenyl-[(E)-2-triphenylphosphaniumylethenyl]phosphanium;dibromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32P2.2BrH.H2O/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;;/h1-32H;2*1H;1H2/q+2;;;/p-2/b32-31+;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOWCTNRDZEMFY-YIWBEPSUSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.O.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](/C=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.O.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34Br2OP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














